1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one
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Overview
Description
Preparation Methods
1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 3,4’-dichlorodiphenyl ether with acetyl chloride . The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of fungicides, it contributes to the inhibition of fungal growth by interfering with essential biological processes in the fungi . The exact molecular targets and pathways depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
2-chloro-4-(4-chlorophenoxy)acetophenone: A closely related compound with similar chemical properties and applications.
4-acetyl-3,4’-dichlorodiphenyl ether: Another similar compound used in the synthesis of agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses .
Biological Activity
1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one, also known as a chlorophenyl derivative, is a compound that has garnered attention in various fields of research, particularly in pharmacology and agrochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenoxy group, which is significant for its biological interactions.
This compound serves primarily as an intermediate in the synthesis of various agrochemicals, including the fungicide difenoconazole. The mode of action involves inhibition of the enzyme CYP51, crucial for ergosterol biosynthesis in fungi. By obstructing the conversion of lanosterol to ergosterol, this compound disrupts fungal cell membrane integrity, leading to increased permeability and cell death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. This pathway is essential for maintaining fungal cell membrane structure and function. The inhibition of CYP51 by difenoconazole results in significant antifungal activity against various plant pathogens.
Biological Activity
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have reported moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae with similar chlorinated derivatives .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis through caspase activation pathways. For example, one study highlighted that chlorinated derivatives exhibited antiproliferative activity against A549 lung carcinoma cells .
Study 1: Antifungal Efficacy
A study investigated the antifungal activity of difenoconazole (synthesized from this compound) against Fusarium species. Results demonstrated a significant reduction in fungal growth at concentrations as low as 0.5 mg/L, showcasing its potential for agricultural applications.
Study 2: Anticancer Potential
In another research effort focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated that some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting promising avenues for further development .
Toxicological Profile
Toxicological assessments indicate that this compound has a relatively low acute toxicity profile. For instance:
- Oral LD50 (rat) : >2000 mg/kg
- Dermal LD50 (rat) : >2000 mg/kg
- Inhalation LC50 (rat) : >5.1 mg/L (4h) .
These values suggest that while precautions should be taken during handling, the compound does not exhibit high toxicity under standard conditions.
Ecotoxicological Considerations
Ecotoxicological studies have revealed that this compound has potential environmental impacts:
These findings highlight the need for careful management when used in agricultural applications to mitigate potential ecological risks.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-3-2-4-14(9-11)17-13-7-5-12(15)6-8-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTIDQLOGNSFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56911-59-2 |
Source
|
Record name | 1-[3-(4-chlorophenoxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.